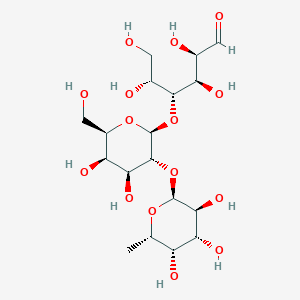

2'-Fucosyllactose

Description

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHQUWQCBPAQQH-BWRPKUOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194179 | |

| Record name | 2'-Fucosyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Fucosyllactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41263-94-9 | |

| Record name | 2′-Fucosyllactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41263-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fucosyllactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041263949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Fucosyllactose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16052 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Fucosyllactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Fucosyllactose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-FUCOSYLLACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO2533XO8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Fucosyllactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 2'-Fucosyllactose: Core Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fucosyllactose (2'-FL) is a neutral trisaccharide and the most abundant human milk oligosaccharide (HMO).[1] Composed of L-fucose, D-galactose, and D-glucose, 2'-FL plays a crucial role in infant nutrition and has garnered significant interest for its potential therapeutic applications in adults.[1] This technical guide provides an in-depth overview of the core chemical properties of 2'-FL, detailed experimental protocols for its characterization, and a summary of its known signaling pathways and experimental workflows.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Chemical Formula | C₁₈H₃₂O₁₅ | [1][2] |

| Molecular Weight | 488.44 g/mol | [3][4] |

| IUPAC Name | α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-D-glucose | [1] |

| CAS Number | 41263-94-9 | [1][3][4] |

| Appearance | White to off-white amorphous powder | [5] |

| Melting Point | 230-231 °C (decomposes) | [6][7] |

| Boiling Point | Decomposes | [7] |

| Solubility in Water | 240.0 g/L | [1] |

| Solubility in DMSO | 60 mg/mL | [3] |

| Specific Optical Rotation ([α]D) | -55° to -62° | [5] |

| pKa | 11.9 | [1] |

| Stability | Stable in both low and high pH environments and at high temperatures.[8] Stored in its unopened original packaging at room temperature (max. 25 °C) and protected from moisture, the product is stable for at least 24 months.[9] |

Experimental Protocols

This section details the methodologies for determining the key chemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound sample (dry, fine powder)

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of solid is packed into the tube. Invert the tube and gently tap the sealed end on a hard surface to compact the sample at the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, rapidly heat the block to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Reporting: Report the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

Solubility Determination

Objective: To determine the solubility of this compound in a given solvent (e.g., water).

Materials:

-

This compound

-

Solvent (e.g., deionized water)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a volumetric flask.

-

Equilibration: Tightly seal the flask and place it in a temperature-controlled water bath or incubator set to a specific temperature (e.g., 25°C). Stir the solution vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter (e.g., 0.45 µm) and filter the solution to remove any undissolved particles.

-

Quantification: Accurately weigh a known volume of the clear filtrate. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven). Weigh the remaining solid residue.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L).

Specific Optical Rotation Measurement

Objective: To measure the angle through which this compound rotates the plane of polarized light.

Materials:

-

This compound

-

Solvent (e.g., deionized water)

-

Polarimeter

-

Volumetric flask

-

Analytical balance

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

Procedure:

-

Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the solvent in a volumetric flask to obtain a solution of known concentration.

-

Instrument Calibration: Calibrate the polarimeter using a blank solution (the pure solvent). The reading for the blank should be zeroed.

-

Sample Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are trapped in the light path.

-

Reading: Place the filled cell in the polarimeter and measure the observed angle of rotation (α).

-

Calculation: Calculate the specific optical rotation [α] using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of a this compound sample and quantify its concentration.

Materials:

-

HPLC system with a Refractive Index (RI) detector

-

Amine-based column (e.g., Asahipak NH2P-50)

-

This compound standard of known purity

-

Acetonitrile (HPLC grade)

-

Ultrapure water

-

Sample preparation reagents (as needed for the specific matrix)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a series of standard solutions of this compound at different known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. If the sample is in a complex matrix, an appropriate extraction and clean-up procedure may be necessary.

-

Chromatographic Conditions:

-

Column: Asahipak NH2P-50 4E (or equivalent)

-

Mobile Phase: Isocratic elution with Acetonitrile/Water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector: Refractive Index (RI)

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

-

Data Analysis: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Calculate the purity by determining the area percentage of the 2'-FL peak relative to all other peaks. Quantify the concentration of 2'-FL in the sample by using the calibration curve.

Signaling Pathways and Biological Activities

This compound exerts its biological effects primarily through the modulation of gut microbiota and direct interaction with host immune and intestinal epithelial cells.

Modulation of Gut Microbiota and Mucin Production

2'-FL is not digested in the upper gastrointestinal tract and reaches the colon intact, where it serves as a selective prebiotic for beneficial bacteria, particularly Bifidobacterium species. The metabolism of 2'-FL by these bacteria leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

Furthermore, 2'-FL has been shown to influence the gut mucosal barrier by promoting the expression of Mucin 2 (MUC2), a key component of the protective mucus layer.[1][3][5] This effect is, in part, mediated through the NOD-like receptor family pyrin domain containing 6 (NLRP6).[4]

Caption: 2'-FL interaction with gut microbiota and epithelial cells.

Immunomodulation via TLR4 Signaling

This compound can directly modulate the host's immune response. One of the key mechanisms is its interaction with Toll-like receptor 4 (TLR4). By binding to the TLR4-MD2 complex, 2'-FL can inhibit the signaling cascade initiated by lipopolysaccharide (LPS), a component of Gram-negative bacteria.[7] This inhibitory action helps to dampen inflammatory responses in the gut. The downstream signaling involves the adaptor protein MyD88 and the transcription factor NF-κB.[5]

Caption: 2'-FL inhibits LPS-induced TLR4 signaling.

Experimental Workflows

In Vitro Screening of Immunomodulatory Effects

This workflow outlines a general procedure for assessing the immunomodulatory potential of this compound on immune cells in vitro.

References

- 1. This compound Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression [frontiersin.org]

- 4. The Milk Active Ingredient, 2′-Fucosyllactose, Inhibits Inflammation and Promotes MUC2 Secretion in LS174T Goblet Cells In Vitro [mdpi.com]

- 5. 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An in vitro intestinal model captures immunomodulatory properties of the microbiota in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iajps.com [iajps.com]

The Biological Functions of 2'-Fucosyllactose in Infants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fucosyllactose (2'-FL) is the most abundant human milk oligosaccharide (HMO) in the milk of most mothers.[1] Emerging evidence has elucidated its critical role in infant health, extending beyond basic nutrition. This technical guide provides a comprehensive overview of the biological functions of 2'-FL in infants, with a focus on its impact on the gut microbiota, immune system development, and intestinal barrier function. Detailed experimental methodologies and quantitative data from key studies are presented to support the described mechanisms of action. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the complex interactions modulated by this key bioactive component of human milk.

Modulation of the Infant Gut Microbiota

2'-FL acts as a selective prebiotic, shaping the infant gut microbiota by promoting the growth of beneficial bacteria, particularly Bifidobacterium species.[2][3] This bifidogenic effect is a cornerstone of its health benefits.

Quantitative Effects on Gut Microbiota Composition

Clinical and in vitro studies have consistently demonstrated the potent bifidogenic effect of 2'-FL supplementation in infant formula.

| Study Type | Intervention | Key Findings | Reference |

| Randomized Clinical Trial | Formula with 2'-FL and GOS+FOS vs. GOS+FOS alone | Infants fed formula with 2'-FL had a significantly higher relative abundance of Bifidobacterium (59.5%) compared to the control group (24.4%), approaching the levels seen in breastfed infants (46.6%). | [4] |

| In Vitro Fermentation | Fecal cultures from infants incubated with 2'-FL | A strong and immediate increase in the relative abundance of Bifidobacteriaceae was observed. | [3] |

| In Vitro Human Colonic Model | Inoculated with representative infant gut bacteria | Significant increase in the abundance of Parabacteroides distasonis and Lactobacillus acidophilus. | [5] |

Experimental Protocol: 16S rRNA Gene Sequencing for Infant Fecal Microbiota Analysis

The following protocol provides a generalized workflow for the analysis of infant gut microbiota composition using 16S rRNA gene sequencing.

1.2.1. Fecal Sample Collection and DNA Extraction:

-

Collect infant fecal samples and immediately store them at -80°C.

-

Extract total bacterial DNA from the fecal samples using a commercially available kit with a bead-beating step to ensure efficient lysis of gram-positive bacteria like Bifidobacterium.[6]

1.2.2. PCR Amplification of the 16S rRNA Gene:

-

Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached sequencing adapters.

-

Use a high-fidelity DNA polymerase to minimize PCR errors.

1.2.3. Library Preparation and Sequencing:

-

Purify the PCR products to remove primers and dNTPs.

-

Quantify the purified amplicons and pool them in equimolar concentrations.

-

Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).

1.2.4. Bioinformatic Analysis:

-

Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

-

Perform statistical analysis to compare the microbial composition between different feeding groups.

Experimental Workflow: In Vitro Fermentation Model

Immunomodulatory Functions

2'-FL plays a pivotal role in the development and regulation of the infant's immune system, both directly by interacting with immune cells and indirectly by modulating the gut microbiota.

Reduction of Inflammatory Cytokines

Supplementation of infant formula with 2'-FL has been shown to reduce the levels of pro-inflammatory cytokines, bringing them closer to the levels observed in breastfed infants.[7][8]

| Study Type | Intervention | Cytokine | Effect | Reference |

| Randomized Controlled Trial | Formula with 2'-FL (0.2 g/L or 1.0 g/L) + GOS vs. GOS only | Plasma Inflammatory Cytokines | 29-83% lower concentrations in 2'-FL groups compared to control. | [1][7] |

| Randomized Controlled Trial | Formula with 2'-FL vs. Control Formula | Plasma TNF-α | Lower concentrations in the 2'-FL group, similar to breastfed infants. | [1] |

| Ex vivo PBMC stimulation (RSV) | Formula with 0.2 g/L 2'-FL vs. Control Formula | TNF-α and IL-6 | Significantly lower levels in the 2'-FL group. | [9] |

Signaling Pathway: Attenuation of TLR4-Mediated Inflammation

A key mechanism underlying the anti-inflammatory effects of 2'-FL is its ability to inhibit Toll-like receptor 4 (TLR4) signaling.[4][10] TLR4 is a critical receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade.

Experimental Protocol: In Vitro Intestinal Epithelial Cell Model

This protocol describes a general method for studying the effects of 2'-FL on intestinal epithelial cells (IECs).

2.3.1. Cell Culture:

-

Culture a human IEC line (e.g., Caco-2, HT-29) in appropriate medium until confluence to form a monolayer.

-

For some experiments, differentiate the cells to mimic the mature intestinal epithelium.

2.3.2. Treatment:

-

Pre-incubate the IEC monolayer with 2'-FL at various concentrations for a specified period (e.g., 24-48 hours).

-

Subsequently, stimulate the cells with an inflammatory agent, such as LPS, to activate TLR4 signaling.

2.3.3. Analysis:

-

Cytokine Secretion: Measure the concentration of secreted cytokines (e.g., IL-8, TNF-α) in the cell culture supernatant using ELISA or a multiplex immunoassay.

-

Gene Expression: Analyze the mRNA expression of genes involved in the inflammatory response (e.g., TLR4, NFKBIA, TNF) using RT-qPCR.

-

Protein Expression and Signaling: Assess the protein levels and phosphorylation status of key signaling molecules (e.g., NF-κB, IκBα, p38 MAPK) by Western blotting or in-cell Western assays.[11]

Enhancement of Intestinal Barrier Function

A robust intestinal barrier is crucial for preventing the translocation of harmful substances and pathogens from the gut lumen into the bloodstream. 2'-FL contributes to the maturation and integrity of the intestinal barrier.

Mechanisms of Action

2'-FL strengthens the intestinal barrier through multiple mechanisms:

-

Promoting the growth of beneficial bacteria: A healthy gut microbiota contributes to a well-functioning intestinal barrier.

-

Modulating the expression of tight junction proteins: These proteins are essential for maintaining the integrity of the epithelial barrier.

-

Stimulating mucin production: Mucus forms a protective layer over the intestinal epithelium.

Experimental Protocol: Measurement of Intestinal Permeability

The lactulose/mannitol (L/M) ratio test is a non-invasive method to assess intestinal permeability in infants.

3.2.1. Administration of Sugar Solution:

-

Administer a solution containing lactulose and mannitol to the infant orally or via a nasogastric tube.[12]

3.2.2. Urine Collection:

-

Collect urine over a defined period (e.g., 5-6 hours) following the administration of the sugar solution.

3.2.3. Sugar Analysis:

-

Measure the concentrations of lactulose and mannitol in the collected urine using gas chromatography or high-performance liquid chromatography (HPLC).[12]

3.2.4. Calculation of L/M Ratio:

-

Calculate the ratio of lactulose to mannitol in the urine. A higher L/M ratio indicates increased intestinal permeability, as the larger lactulose molecule is not readily absorbed by a healthy intestine, while the smaller mannitol is.

Signaling Pathway: AMPK/SIRT1/FOXO1 Pathway

Recent research suggests that 2'-FL may also influence cellular processes related to aging and stress resistance through the AMPK/SIRT1/FOXO1 pathway.[13][14] While primarily studied in the context of aging, this pathway is also involved in cellular homeostasis and could play a role in maintaining intestinal health in infants.

Conclusion

This compound is a key bioactive component of human milk with multifaceted benefits for infant health. Its ability to selectively promote the growth of beneficial gut bacteria, modulate the immune system to reduce inflammation, and enhance intestinal barrier function underscores its importance in early life nutrition. The detailed experimental protocols and elucidated signaling pathways presented in this guide provide a framework for further research into the precise mechanisms of 2'-FL action and its potential applications in infant formula and therapeutic interventions. Continued investigation in these areas will further solidify our understanding of the profound impact of this remarkable human milk oligosaccharide on infant development and long-term health.

References

- 1. Human Milk Oligosaccharides: 2′-Fucosyllactose (2′-FL) and Lacto-N-Neotetraose (LNnT) in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of 2′-Fucosyllactose on the Microbiota Composition and Metabolic Activity of Fecal Cultures from Breastfed and Formula-Fed Infants at Two Months of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comparison of the In Vitro Effects of 2’Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2’-Fucosyllactose (2’-FL) Changes Infants Gut Microbiota Composition and their Metabolism in a Host-free Human Colonic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prebiotic fortified infant formula linked to immune biomarkers in infants [nutraingredients.com]

- 8. Abbott study: HMO 2'-FL formula modulates infant microbiome to support immune homeostasis [nutraingredients.com]

- 9. Review of the Clinical Experiences of Feeding Infants Formula Containing the Human Milk Oligosaccharide 2′-Fucosyllactose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The human milk oligosaccharides this compound and 6'-sialyllactose protect against the development of necrotizing enterocolitis by inhibiting toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intestinal Permeability in Preterm Infants by Feeding Type: Mother's Milk Versus Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Ameliorates Oxidative Stress Damage in d-Galactose-Induced Aging Mice by Regulating Gut Microbiota and AMPK/SIRT1/FOXO1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2′-Fucosyllactose Ameliorates Oxidative Stress Damage in d-Galactose-Induced Aging Mice by Regulating Gut Microbiota and AMPK/SIRT1/FOXO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Role of 2'-Fucosyllactose in Immune System Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is a key bioactive component of breast milk that plays a pivotal role in the development and maturation of the infant immune system. This technical guide provides an in-depth analysis of the mechanisms through which 2'-FL exerts its immunomodulatory effects. It explores the direct interactions of 2'-FL with immune cells and intestinal epithelium, as well as its indirect influence via modulation of the gut microbiota. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction

The early-life establishment of a robust and balanced immune system is critical for lifelong health. Human milk is recognized as the gold standard for infant nutrition, in part due to its rich composition of bioactive molecules that actively shape the developing immune system. Among these, human milk oligosaccharides (HMOs) have garnered significant attention for their multifaceted roles. This compound (2'-FL) is the most prevalent HMO, found in the milk of approximately 80% of women (secretor-positive individuals).[1] Emerging evidence strongly suggests that 2'-FL is not merely a prebiotic but a key immunomodulatory agent. This guide delves into the core mechanisms of 2'-FL's action on the immune system.

Mechanisms of Action of this compound

2'-FL influences immune system development through two primary, often interconnected, pathways: direct interaction with host cells and indirect modulation via the gut microbiota.

Direct Immunomodulatory Effects

2'-FL can be absorbed systemically and directly interact with various components of the immune system, including intestinal epithelial cells (IECs) and immune cells such as dendritic cells (DCs), T cells, and B cells.

-

Intestinal Epithelial Cells (IECs): IECs are at the forefront of the host's interaction with the gut environment. 2'-FL has been shown to directly modulate IEC responses, contributing to the maintenance of gut barrier integrity and the regulation of inflammatory signaling.[2] One key mechanism involves the modulation of Toll-like receptor 4 (TLR4) signaling.[2][3] 2'-FL can inhibit the lipopolysaccharide (LPS)-induced inflammatory cascade by interfering with the TLR4 signaling pathway, thereby reducing the production of pro-inflammatory cytokines.[2][3][4]

-

Dendritic Cells (DCs): Dendritic cells are crucial antigen-presenting cells that link innate and adaptive immunity. While some studies suggest that 2'-FL does not directly modulate the differentiation or maturation of human monocyte-derived dendritic cells in vitro[5], other evidence indicates that dietary intervention with 2'-FL can influence DC populations and their antigen-presenting capacity in vivo.[6]

-

T Cells: 2'-FL plays a significant role in shaping T cell responses. It has been shown to influence the differentiation of T helper (Th) cells, promoting a balanced Th1/Th2 response.[1][7] Furthermore, 2'-FL can ameliorate inflammatory conditions by reducing the proportion of Th17 cells, a key player in several inflammatory diseases.[8] This effect is partly mediated through the inhibition of the STAT3 signaling pathway.[8]

-

B Cells: Dietary 2'-FL has been demonstrated to enhance both B-cell frequency and activation, leading to improved vaccine-specific antibody responses in mice.[6] This suggests a direct role for 2'-FL in promoting humoral immunity.

Indirect Immunomodulatory Effects via Gut Microbiota

2'-FL is a prebiotic that selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species.[9] This modulation of the gut microbiota composition has profound effects on the host's immune system.

-

Production of Short-Chain Fatty Acids (SCFAs): The fermentation of 2'-FL by gut bacteria leads to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These metabolites have well-documented immunomodulatory properties, including the enhancement of intestinal barrier function and the regulation of inflammatory responses.[7]

-

Competitive Exclusion of Pathogens: By promoting the growth of beneficial bacteria, 2'-FL helps to create a gut environment that is less favorable for the colonization of pathogenic microorganisms.[1]

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize the quantitative effects of 2'-FL on key immunological parameters as reported in various preclinical and clinical studies.

Table 1: Effect of this compound on Cytokine Production

| Experimental Model | Treatment | Cytokine | Change | Reference |

| Cyclophosphamide-induced immunosuppressed mice | 0.5 g/kg BW 2'-FL (oral) | IL-2 (splenocytes) | ~1.74-fold increase (tendency) | [10] |

| IL-10 (splenocytes) | ~1.08-fold increase (tendency) | [10] | ||

| IFN-γ (splenocytes) | ~1.32-fold increase (tendency) | [10] | ||

| IL-2 mRNA (splenocytes) | ~3.32-fold increase | [10] | ||

| IL-10 mRNA (splenocytes) | ~8.08-fold increase | [10] | ||

| IL-12r mRNA (splenocytes) | ~2.27-fold increase | [10] | ||

| Suckling rats | 0.2 g/100g BW 2'-FL (oral) | IL-1β, IL-4, IL-6, IL-12, IFN-γ, TNF-α (intestinal tissue) | Decreased by nearly half at day 16 | [11] |

| C. jejuni-infected mice | 2'-FL in drinking water | IL-1β, IL-6, TNF-α, MIP-2 (colon) | Attenuated induction by 37-78% | [12] |

| Infants fed formula with 2'-FL | 0.2 g/L or 1.0 g/L 2'-FL | Plasma inflammatory cytokines | Lower concentrations compared to control formula | [10] |

| Imiquimod-induced psoriasis-like mouse model | 2'-FL administration | Th17-related cytokines | Decreased production | [8][13] |

Table 2: Effect of this compound on Immune Cell Populations

| Experimental Model | Treatment | Cell Population | Change | Reference |

| Suckling rats | 0.2 g/100g BW 2'-FL (oral) | T cell subsets (mesenteric lymph nodes) | Increased at day 16 | [7] |

| Influenza-vaccinated mice | 1% 2'-FL in diet | Splenic B-cells (CD27+ activation marker) | Increased expression | [6][14] |

| Vaccine-specific CD4+ T-cells (spleen) | Increased proliferation | [6][14] | ||

| Vaccine-specific CD8+ T-cells (spleen) | Increased proliferation | [6][14] | ||

| Imiquimod-induced psoriasis-like mouse model | 2'-FL administration | Th17 cells | Reduced proportion | [8][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Caco-2/THP-1 Co-culture Model for Intestinal Inflammation

This model is used to study the direct effects of 2'-FL on intestinal epithelial and immune cells in a controlled inflammatory environment.[5][6][7][8][15]

-

Cell Lines:

-

Caco-2 cells (human colorectal adenocarcinoma) to model the intestinal epithelial barrier.

-

THP-1 cells (human monocytic leukemia) to model macrophages.

-

-

Protocol:

-

Seed Caco-2 cells on transwell inserts and culture for 14-21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Monitor transepithelial electrical resistance (TEER) to assess barrier integrity.

-

Seed THP-1 cells in the basolateral compartment of the transwell plate.

-

Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

To induce an inflammatory state, prime the Caco-2 monolayer with IFN-γ and stimulate the differentiated THP-1 cells with LPS and IFN-γ.

-

Add 2'-FL to the apical compartment (Caco-2 side) at desired concentrations.

-

After incubation, collect supernatant from the basolateral compartment to measure cytokine levels using ELISA or multiplex assays.

-

Assess Caco-2 barrier function by measuring TEER and permeability to markers like FITC-dextran.

-

In Vivo Mouse Model of Cyclophosphamide-Induced Immunosuppression

This model is used to evaluate the immune-enhancing potential of 2'-FL in an immunocompromised host.[10][16]

-

Animals: ICR or BALB/c mice.

-

Protocol:

-

Acclimatize mice for at least one week.

-

Randomly divide mice into control, cyclophosphamide (CCP) only, and CCP + 2'-FL groups.

-

Administer 2'-FL (e.g., 0.5 mg/kg body weight) or vehicle (distilled water) orally to the respective groups for a specified period (e.g., 14 days).

-

Induce immunosuppression by intraperitoneal injection of CCP (e.g., 80 mg/kg body weight) for the last few days of the treatment period. The control group receives saline injections.

-

At the end of the experiment, collect spleens and peripheral blood.

-

Isolate splenocytes to measure cytokine production (e.g., IL-2, IL-10, IFN-γ) upon stimulation with a mitogen like Concanavalin A.

-

Analyze immune cell populations in the spleen and blood using flow cytometry.

-

In Vitro Dendritic Cell Maturation Assay

This assay assesses the direct effect of 2'-FL on the maturation of dendritic cells.[17][18][19][20]

-

Cell Source: Human peripheral blood mononuclear cells (PBMCs) or bone marrow cells.

-

Protocol:

-

Isolate CD14+ monocytes from PBMCs.

-

Culture monocytes for 6 days in the presence of GM-CSF and IL-4 to differentiate them into immature dendritic cells (moDCs).

-

Treat immature moDCs with different concentrations of 2'-FL for a specified period (e.g., 24-48 hours).

-

To induce maturation, stimulate the moDCs with LPS.

-

Analyze the expression of maturation markers (e.g., CD80, CD83, CD86, MHC-II) on the surface of the DCs using flow cytometry.

-

Measure the production of cytokines (e.g., IL-10, IL-12p70) in the culture supernatant by ELISA.

-

Signaling Pathways Modulated by this compound

2'-FL exerts its immunomodulatory effects by influencing several key signaling pathways.

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) is a critical pattern recognition receptor that recognizes LPS from Gram-negative bacteria, triggering a pro-inflammatory response primarily through the activation of the transcription factor NF-κB. 2'-FL has been shown to inhibit this pathway.[2][3][4]

-

Mechanism: In silico modeling and experimental data suggest that 2'-FL can dock into the binding pocket of the TLR4-MD2 complex, thereby competing with LPS for binding and inhibiting downstream signaling.[2] This leads to reduced activation of NF-κB and consequently, decreased transcription of pro-inflammatory cytokine genes.

References

- 1. m.youtube.com [m.youtube.com]

- 2. The human milk oligosaccharides 2’-Fucosyllactose and 6’-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Milk Active Ingredient, 2′-Fucosyllactose, Inhibits Inflammation and Promotes MUC2 Secretion in LS174T Goblet Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galactooligosaccharide or this compound Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an in vitro co-culture model to mimic the human intestine in healthy and diseased state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an Advanced Multicellular Intestinal Model for Assessing Immunomodulatory Properties of Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 8. mdpi.com [mdpi.com]

- 9. mail.ffhdj.com [mail.ffhdj.com]

- 10. The Human Milk Oligosaccharide this compound Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. 2′-fucosyllactose| human milk oligosaccharides | HMO | 2’-FL [hcp.biostime.com]

- 14. Human Milk Oligosaccharide this compound Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3.8. In Vitro Intestinal Co-Culture Model [bio-protocol.org]

- 16. The Human Milk Oligosaccharide this compound Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The oligosaccharides 6’-sialyllactose, 2’-fucosyllactose or galactooligosaccharides do not directly modulate human dendritic cell differentiation or maturation | PLOS One [journals.plos.org]

- 18. research.monash.edu [research.monash.edu]

- 19. The oligosaccharides 6'-sialyllactose, this compound or galactooligosaccharides do not directly modulate human dendritic cell differentiation or maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Impact of 2'-Fucosyllactose on Cognitive Function: A Technical Whitepaper for Researchers

Abstract

2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is emerging as a significant bioactive compound with the potential to positively influence cognitive function. Initially recognized for its prebiotic and immune-modulating effects in infants, a growing body of preclinical evidence suggests that 2'-FL plays a crucial role in the gut-brain axis, impacting learning, memory, and synaptic plasticity. This technical guide provides an in-depth review of the current scientific literature, focusing on the molecular mechanisms, key experimental findings, and methodological considerations for researchers, scientists, and drug development professionals investigating the neurocognitive effects of 2'-FL. This document summarizes quantitative data from pivotal studies, details experimental protocols, and visualizes the complex biological pathways and workflows involved in 2'-FL's mechanism of action.

Introduction

Human milk oligosaccharides are complex glycans that constitute the third-largest solid component of human milk, after lactose and lipids.[1] Among the more than 150 identified HMOs, this compound (2'-FL) is the most prevalent in the milk of most mothers.[2] While the role of HMOs in establishing a healthy gut microbiome and supporting the developing immune system is well-established, recent research has unveiled their potential to influence neurodevelopment and cognitive performance.[3][4]

Preclinical studies in rodent models have demonstrated that supplementation with 2'-FL can enhance performance in various cognitive tasks.[4][5] The proposed mechanisms are multifaceted, involving the modulation of the gut microbiota, enhancement of gut-brain communication via the vagus nerve, and the upregulation of key proteins involved in synaptic plasticity.[6][7] This whitepaper will delve into the technical details of these findings to provide a comprehensive resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of 2'-FL on cognitive function and related biomarkers.

Table 1: Effects of 2'-FL on Long-Term Potentiation (LTP) in Rodents

| Study | Animal Model | 2'-FL Dose/Duration | LTP Measurement Area | Key Findings |

| Vázquez, E. et al. (2016) | Mice | Diet containing 2'-FL for 3 hours, 6 weeks, or 12 weeks | Hippocampal CA3-CA1 | Enhanced LTP compared to control. LTP in the 12-week 2'-FL group lasted for over 3 days, while it lasted less than 24 hours in the control group.[6][8] |

| Vázquez, E. et al. (2016) | Rats | 2'-FL supplemented diet | Hippocampal CA3-CA1 | Significantly larger and longer-lasting LTP response compared to control and L-fucose groups. This effect was abolished by bilateral vagotomy.[9] |

| Oliveros, E. et al. (2016) | Rats | Oral supplementation during lactation | Hippocampus | More intense and longer-lasting LTP in both young (4-6 weeks) and adult (1 year) rats compared to controls.[10] |

Table 2: Effects of 2'-FL on Cognitive Performance in Rodent Behavioral Tests

| Study | Animal Model | 2'-FL Dose/Duration | Behavioral Test(s) | Key Findings |

| Vázquez, E. et al. (2015) | Mice & Rats | Chronic oral administration | IntelliCage (mice), Skinner box (rats) | 2'-FL-treated animals performed significantly better in spatial learning, working memory, and operant conditioning tasks compared to controls. |

| Vázquez, E. et al. (2016) | Rats | 2'-FL supplemented diet | Fixed Ratio 1 (FR1) lever-pressing task | 2'-FL fed rats with an intact vagus nerve learned the task faster and pressed the lever more times than control groups and 2'-FL fed rats with vagotomy.[8] |

| Oliveros, E. et al. (2016) | Rats | Oral supplementation during lactation | Novel Object Recognition (NOR), Y-maze, Morris Water Maze | At 1 year of age, 2'-FL supplemented rats performed significantly better in NOR and Y-maze tasks. A trend towards better performance was observed in the Morris Water Maze just after weaning.[2][10] |

| Munni et al. (2025) | 5xFAD Mice | 300-1,200 mg/kg, oral, for 11 weeks | Morris Water Maze, Y-maze | Improved cognitive performance by shortening escape latency in the water maze and restoring alternation behavior in the Y-maze.[11][12] |

| Anonymous (2025) | Growing Mice | Long-term (4 weeks) supplementation | Y-maze, Novel Object Recognition, Water Maze | Enhanced cognitive memory function. This effect was abolished by antibiotic intervention.[8] |

Table 3: Effects of 2'-FL on Neurochemical and Molecular Markers

| Study | Animal Model | 2'-FL Dose/Duration | Marker(s) Measured | Key Findings |

| Vázquez, E. et al. (2015) | Rats | Chronic administration | PSD-95, p-CaMKII, BDNF | Increased expression in cortical and subcortical structures.[7] |

| Vázquez, E. et al. (2016) | Rats | Supplementation for 5 weeks | PSD-95, CaMKII, BDNF | Higher levels in the hippocampus. Higher PSD-95 in the frontal cortex and higher BDNF in the striatum. Immunostaining showed PSD-95 expression in neurites of 2'-FL fed rats, which was absent in controls.[6][8] |

| Munni et al. (2025) | 5xFAD Mice | 300-1,200 mg/kg, oral, for 11 weeks | Aβ plaques, p-tau, TNF-α, IL-6, BDNF, PSD-95, SV2 | Significantly reduced Aβ plaque load and lowered plasma TNF-α and IL-6. Restored expression of BDNF and PSD-95, and increased SV2 expression.[11][12][13] |

| Anonymous (2025) | Growing Mice | Long-term (4 weeks) supplementation | 5-HT, 5-HTP, Gut Microbiota (Bacteroides, Lactobacillus), Short-Chain Fatty Acids | Significantly elevated levels of 5-HT and 5-HTP in the hippocampus. Increased relative abundance of Bacteroides and Lactobacillus. Increased production of short-chain fatty acids (SCFAs).[8] |

Signaling Pathways and Mechanisms of Action

The cognitive benefits of 2'-FL appear to be mediated by a complex interplay between the gut and the brain. The primary proposed mechanisms include the modulation of the gut-brain axis via the vagus nerve and the alteration of gut microbiota, which in turn influences neuroactive compounds and brain plasticity markers.

The Gut-Brain Axis: Vagus Nerve Stimulation

A pivotal mechanism for 2'-FL's effect on cognition is its ability to indirectly stimulate the vagus nerve, a critical communication pathway between the gut and the brain.[7] Preclinical studies have shown that the cognitive-enhancing effects of 2'-FL are abolished upon vagotomy, indicating a necessary role for this neural pathway.[9]

Figure 1. Proposed gut-brain axis signaling pathway for 2'-FL.

Modulation of Gut Microbiota and the Serotonin Pathway

2'-FL acts as a prebiotic, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[8][14] This modulation of the gut microbiome can lead to the production of neuroactive metabolites, including short-chain fatty acids (SCFAs) and precursors to neurotransmitters.[8] A recent study has elucidated a potential mechanism involving the serotonin (5-HT) pathway.[8][9] 2'-FL appears to influence the gut microbiota to increase the production of 5-hydroxytryptophan (5-HTP), a precursor to serotonin that can cross the blood-brain barrier.[8][15]

Figure 2. 2'-FL's modulation of the serotonin synthesis pathway.

Upregulation of Synaptic Plasticity-Related Proteins

At the molecular level within the brain, 2'-FL supplementation has been shown to increase the expression of several key proteins involved in synaptic plasticity and memory formation.[1][6] These include Postsynaptic Density Protein 95 (PSD-95), Brain-Derived Neurotrophic Factor (BDNF), and Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][6]

Figure 3. Upregulation of synaptic plasticity proteins by 2'-FL.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited preclinical studies to assess the impact of 2'-FL on cognitive function.

Animal Models and 2'-FL Administration

-

Species: Male C57BL/6J mice, FVB/N mice, 5xFAD transgenic mice (Alzheimer's model), and Wistar rats are commonly used.[1][6][12]

-

Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.

-

2'-FL Administration:

-

Dietary Supplementation: 2'-FL is incorporated into the standard rodent chow at specified concentrations.

-

Oral Gavage: A solution of 2'-FL in water or saline is administered directly into the stomach using a gavage needle. Doses in Alzheimer's model mice have ranged from 300 to 1,200 mg/kg of body weight.[12]

-

Supplementation in Drinking Water: 2'-FL is dissolved in the drinking water at various percentages (w/v).[16]

-

Duration: Administration periods vary from acute (a few hours) to chronic (several weeks or months).[6]

-

Behavioral Testing for Cognitive Function

A battery of behavioral tests is used to assess different aspects of learning and memory.

-

Morris Water Maze (MWM):

-

Purpose: To assess spatial learning and memory.

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Distal cues are placed around the room for navigation.

-

Procedure: Mice are trained over several days to find the hidden platform from different starting locations. Latency to find the platform is recorded. A probe trial is conducted on the final day where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.[17][18]

-

-

Y-Maze:

-

Purpose: To evaluate spatial working memory.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure: Mice are allowed to freely explore the maze for a set period. The sequence of arm entries is recorded. Spontaneous alternation (entering a different arm on each of the last three entries) is a measure of spatial working memory.[19]

-

-

Novel Object Recognition (NOR):

-

Purpose: To assess recognition memory.

-

Procedure: In a familiarization phase, mice are exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured. A preference for the novel object indicates intact recognition memory.[20]

-

-

Operant Conditioning (Skinner Box):

-

Purpose: To evaluate associative learning and memory.

-

Apparatus: A chamber equipped with a lever and a food dispenser.

-

Procedure: Animals learn to press a lever to receive a food reward (e.g., Fixed Ratio 1 schedule where one press equals one reward). The rate of learning and the number of lever presses are measured.[1]

-

In Vivo Electrophysiology: Long-Term Potentiation (LTP)

-

Purpose: To measure synaptic plasticity, a cellular correlate of learning and memory.

-

Procedure:

-

Electrode Implantation: Under anesthesia, stimulating and recording electrodes are surgically implanted into the hippocampus (e.g., stimulating the Schaffer collaterals and recording from the CA1 region).[6]

-

Baseline Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded in response to baseline electrical stimulation.

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., tetanus or theta-burst stimulation) is delivered to induce LTP.[21][22]

-

Post-HFS Recording: fEPSPs are recorded for an extended period (hours to days) to measure the potentiation of the synaptic response. The magnitude and duration of the fEPSP increase are quantified.[6]

-

Molecular and Neurochemical Analyses

-

Western Blotting: To quantify the expression levels of proteins such as PSD-95, BDNF, and CaMKII in brain tissue homogenates (e.g., from the hippocampus and cortex).

-

Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of specific proteins within brain sections.

-

ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentrations of cytokines (e.g., TNF-α, IL-6) in plasma or brain tissue.[11]

-

High-Performance Liquid Chromatography (HPLC): To quantify neurotransmitters and their metabolites (e.g., serotonin and 5-HTP) in brain tissue and other biological samples.

-

16S rRNA Gene Sequencing: To analyze the composition of the gut microbiota from fecal samples.[8]

Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the effects of 2'-FL on cognitive function in a rodent model.

Figure 4. A generalized experimental workflow for 2'-FL cognitive studies.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a cognitive-enhancing agent in preclinical models. The mechanisms of action, centered on the gut-brain axis, offer exciting avenues for further research and potential therapeutic development.

Future research should focus on:

-

Translational Studies: While rodent studies are promising, well-controlled clinical trials in human populations (infants, adults, and the elderly) are necessary to confirm these cognitive benefits.[4][5]

-

Microbiota and Metabolites: Further investigation is needed to identify the specific bacterial species and microbial metabolites responsible for mediating the effects of 2'-FL on the brain.

-

Synergistic Effects: Exploring the potential synergistic effects of 2'-FL with other HMOs and bioactive compounds on cognitive function.

-

Therapeutic Applications: Investigating the therapeutic potential of 2'-FL in neurodevelopmental disorders and age-related cognitive decline.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Frontiers | 2′-Fucosyllactose mitigates cognitive deficits in Alzheimer models: targeting amyloid pathology, oxidative stress, and synaptic plasticity [frontiersin.org]

- 6. traversescience.com [traversescience.com]

- 7. Dietary 2’-Fucosyllactose Enhances Operant Conditioning and Long-Term Potentiation via Gut-Brain Communication through the Vagus Nerve in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cognitive and behavioral benefits of 2′-fucosyllactose in growing mice: the roles of 5-hydroxytryptophan and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cognitive and behavioral benefits of this compound in growing mice: the roles of 5-hydroxytryptophan and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Similar to Those Who Are Breastfed, Infants Fed a Formula Containing this compound Have Lower Inflammatory Cytokines in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo recordings of long-term potentiation and long-term depression in the dentate gyrus of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. doaj.org [doaj.org]

- 14. 2′-Fucosyllactose Supplementation Improves Gut-Brain Signaling and Diet-Induced Obese Phenotype and Changes the Gut Microbiota in High Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. This compound Supplementation Improves Gut-Brain Signaling and Diet-Induced Obese Phenotype and Changes the Gut Microbiota in High Fat-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Y-Maze Protocol [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. scientifica.uk.com [scientifica.uk.com]

- 22. Recording long-term potentiation of synaptic transmission by three-dimensional multi-electrode arrays - PMC [pmc.ncbi.nlm.nih.gov]

The Prebiotic Power of 2'-Fucosyllactose: A Deep Dive into its Bifidogenic Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), plays a pivotal role in shaping the infant gut microbiome. Its selective utilization by beneficial bacteria, particularly species of the genus Bifidobacterium, underscores its potent prebiotic activity. This technical guide provides a comprehensive overview of the mechanisms underlying the bifidogenic effects of 2'-FL, detailing the metabolic pathways, summarizing key quantitative data, and outlining experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel prebiotics, synbiotics, and infant nutrition products.

Quantitative Effects of this compound on Bifidobacterium

The addition of 2'-FL to growth media has been shown to significantly promote the proliferation of various Bifidobacterium species. This selective fermentation leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs), which contribute to a healthy gut environment.

Growth Promotion of Bifidobacterium Species

Numerous studies have demonstrated the robust growth-promoting effect of 2'-FL on specific Bifidobacterium strains. Notably, species such as Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum are avid consumers of 2'-FL.[1][2] The growth of these bacteria is often significantly higher in the presence of 2'-FL compared to other prebiotics like galactooligosaccharides (GOS) or lactose alone.[3] For instance, studies have shown that 2'-FL dramatically accelerates the growth and proliferation of Bifidobacterium bifidum strains YH17 and BBI01.[4] The ability to utilize 2'-FL provides a competitive advantage to these species, allowing them to dominate the infant gut microbiota.[5]

| Bifidobacterium Species | Substrate | Observation | Reference |

| B. longum subsp. infantis Bi-26 | 2'-FL vs. Lactose | Upregulation of ABC-type sugar transport clusters and more diverse metabolite profile with 2'-FL. | [6][7] |

| B. bifidum YH17 & BBI01 | 2'-FL | Dramatically accelerated growth and proliferation. | [4] |

| B. longum subsp. infantis, B. bifidum | 2'-FL | Identified as major consumers of 2'-FL. | [1][2] |

| B. longum subsp. infantis | 2'-FL, 3-FL, 6'-SL | Good growth on all tested HMOs in a structure-dependent manner. | [8] |

| B. breve, B. longum subsp. longum, B. adolescentis | 2'-FL | Unable to utilize 2'-FL for growth in some studies. | [8] |

| B. bifidum IPLA20048 | 2'-FL | Efficiently degrades 2'-FL. | [1] |

Metabolite Production from 2'-FL Fermentation

The fermentation of 2'-FL by Bifidobacterium leads to the production of various metabolites, with acetate, lactate, and formate being the most prominent.[6][7] Acetate is a key SCFA that can be utilized by other gut bacteria to produce butyrate, a primary energy source for colonocytes. The production of these acidic end-products contributes to a lower colonic pH, which in turn inhibits the growth of potential pathogens.[1] Some studies have also reported the production of 1,2-propanediol from the fucose moiety of 2'-FL.[6][9]

| Metabolite | Producing Organism(s) | Key Findings | Reference |

| Acetate, Lactate, Formate | B. longum subsp. infantis Bi-26 | Major end-products of 2'-FL fermentation. | [6][7] |

| Acetate, Propionate | Infant gut microbiota | Increased production in the presence of 2'-FL. | [10] |

| 1,2-propanediol | B. longum isolates | Major metabolite from L-fucose fermentation. | [9] |

| Acetic Acid, Lactic Acid | B. bifidum IPLA20048 | Increased levels after 24h of incubation with 2'-FL. | [1] |

Metabolic Pathways for this compound Utilization

Bifidobacterium species have evolved sophisticated enzymatic machinery to degrade and metabolize 2'-FL. Two distinct pathways have been characterized: an intracellular and an extracellular degradation strategy.

Intracellular Metabolism in B. longum subsp. infantis

B. longum subsp. infantis utilizes an intracellular pathway to metabolize 2'-FL.[11] This process begins with the transport of the intact 2'-FL molecule across the cell membrane via specific ATP-binding cassette (ABC) transporters.[6][7] Once inside the cell, a dedicated α-fucosidase (GH95 family) cleaves the fucose residue.[12] The resulting lactose is then hydrolyzed by a β-galactosidase into glucose and galactose, which enter the central glycolytic pathway, specifically the "bifid shunt." The released fucose is further metabolized to produce 1,2-propanediol.[9]

Extracellular Metabolism in B. bifidum

In contrast, B. bifidum employs an extracellular degradation strategy.[1] This species secretes an extracellular 1,2-α-L-fucosidase that hydrolyzes 2'-FL in the external environment, releasing fucose and lactose.[1] These monosaccharides and disaccharides are then transported into the cell for subsequent metabolism. This extracellular degradation allows for potential cross-feeding interactions, where other bacteria that cannot directly utilize 2'-FL can benefit from the released fucose and lactose.[1][2]

Experimental Protocols

To investigate the prebiotic effects of 2'-FL on Bifidobacterium, standardized in vitro fermentation models are commonly employed. The following provides a detailed methodology for a typical batch culture fermentation experiment.

In Vitro Batch Culture Fermentation of Bifidobacterium with this compound

Objective: To assess the growth and metabolic activity of a specific Bifidobacterium strain when cultured with 2'-FL as the primary carbon source.

Materials:

-

Bifidobacterium strain of interest (e.g., B. longum subsp. infantis ATCC 15697)

-

Modified MRS (de Man, Rogosa, and Sharpe) broth, carbohydrate-free

-

Sterile, anaerobic stock solutions of this compound (e.g., 20% w/v) and a control carbohydrate (e.g., glucose or lactose)

-

Anaerobic chamber or system (e.g., with a gas mix of 85% N₂, 10% CO₂, 5% H₂)

-

Spectrophotometer for measuring optical density (OD₆₀₀)

-

HPLC system for metabolite analysis (e.g., with a refractive index detector)

-

Sterile culture tubes or a microplate reader compatible with anaerobic conditions

Procedure:

-

Strain Activation: Revive the Bifidobacterium strain from frozen stocks by inoculating into carbohydrate-replete MRS broth and incubating anaerobically at 37°C for 24-48 hours, or until robust growth is observed.

-

Preparation of Inoculum: Subculture the activated strain into fresh MRS broth and grow to the mid-logarithmic phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes), wash twice with a sterile anaerobic buffer (e.g., phosphate-buffered saline), and resuspend in the same buffer to a standardized cell density (e.g., OD₆₀₀ of 1.0).

-

Experimental Setup:

-

In an anaerobic chamber, dispense the carbohydrate-free MRS broth into sterile culture tubes or microplate wells.

-

Supplement the media with either 2'-FL or the control carbohydrate to a final concentration of, for example, 1% (w/v). Include a negative control with no added carbohydrate.

-

Inoculate each tube or well with the prepared Bifidobacterium inoculum to a final starting OD₆₀₀ of approximately 0.05.

-

-

Incubation: Incubate the cultures anaerobically at 37°C.

-

Data Collection:

-

Growth Monitoring: At regular time intervals (e.g., 0, 4, 8, 12, 24, and 48 hours), measure the optical density at 600 nm (OD₆₀₀) to monitor bacterial growth.

-

Metabolite Analysis: At the same time points, collect aliquots of the culture supernatant by centrifugation. Store the supernatants at -20°C until analysis. Analyze the concentrations of 2'-FL, fucose, lactose, and major fermentation end-products (e.g., acetate, lactate, formate) using a validated HPLC method.

-

-

Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for each condition. Calculate the consumption of 2'-FL and the production of metabolites over time. Perform statistical analysis to determine significant differences between the 2'-FL and control groups.

Conclusion

This compound is a highly effective prebiotic that selectively promotes the growth and metabolic activity of beneficial Bifidobacterium species. The ability of certain bifidobacteria to efficiently utilize 2'-FL through specialized metabolic pathways gives them a competitive edge in the gut ecosystem. Understanding these intricate interactions at a molecular level is crucial for the rational design of next-generation synbiotics and functional foods aimed at modulating the gut microbiota for improved health outcomes. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research and development in this promising field.

References

- 1. 2-Fucosyllactose Metabolism by Bifidobacteria Promotes Lactobacilli Growth in Co-Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fucosyllactose Metabolism by Bifidobacteria Promotes Lactobacilli Growth in Co-Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newfoodmagazine.com [newfoodmagazine.com]

- 4. This compound as a prebiotic modulates the probiotic responses of Bifidobacterium bifidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel Genes and Metabolite Trends in Bifidobacterium longum subsp. infantis Bi-26 Metabolism of Human Milk Oligosaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Effects of Different Human Milk Oligosaccharides on Growth of Bifidobacteria in Monoculture and Co-culture With Faecalibacterium prausnitzii [frontiersin.org]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. A Comparison of the In Vitro Effects of 2'Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Effects of addition of 2-fucosyllactose to infant formula on growth and specific pathways of utilization by Bifidobacterium in healthy term infants [frontiersin.org]

An In-depth Technical Guide on the Interaction of 2'-Fucosyllactose with Intestinal Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is a key bioactive component of human milk that plays a crucial role in infant development, particularly in shaping the gut microbiome and modulating intestinal and immune function. Emerging evidence highlights the direct interaction of 2'-FL with intestinal epithelial cells (IECs), influencing barrier integrity, cellular signaling, and immune responses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of 2'-FL with IECs, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction

The intestinal epithelium forms a critical barrier, separating the luminal contents from the underlying host tissues. Its integrity is paramount for maintaining gut homeostasis and preventing the translocation of harmful substances. Human milk oligosaccharides, and 2'-FL in particular, have been shown to reinforce this barrier and modulate epithelial cell function through various mechanisms. These include strengthening tight junctions, promoting mucus production, and influencing key intracellular signaling pathways that govern inflammation and cell fate. Understanding these interactions at a molecular level is crucial for the development of novel therapeutics and functional foods aimed at improving gut health.

Data Presentation: Quantitative Effects of this compound on Intestinal Epithelial Cells

The following tables summarize the quantitative data from key studies investigating the effects of 2'-FL on IECs.

Table 1: Effect of 2'-FL on Intestinal Barrier Function in Caco-2 Cells

| Parameter | Treatment | Concentration | Result | Reference |

| Transepithelial Electrical Resistance (TEER) | 2'-FL | 200 µg/mL | Significant recovery of TEER values after damage induced by Lactobacillus rhamnosus KLDS 8001. | [1] |

| Transepithelial Electrical Resistance (TEER) | 2'-FL | 400 µg/mL | Further significant recovery of TEER values compared to 200 µg/mL. | [1] |

| FITC-Dextran (FD-4) Infiltration | 2'-FL | 200 µg/mL | Significant reduction in FD-4 infiltration after damage. | [1] |

| FITC-Dextran (FD-4) Infiltration | 2'-FL | 400 µg/mL | Further significant reduction in FD-4 infiltration compared to 200 µg/mL. | [1] |

Table 2: Effect of 2'-FL on Mucin and Related Gene Expression in Goblet Cells (LS174T and HT29-MTX)

| Gene/Protein | Cell Line | Treatment | Concentration | Fold Change/Effect | Reference |

| MUC2 (mRNA) | LS174T | 2'-FL + TNF-α | Not Specified | Significant upregulation compared to TNF-α alone. | [2] |

| TFF3 (mRNA) | LS174T | 2'-FL + TNF-α | Not Specified | Significant upregulation compared to TNF-α alone. | [2] |

| CHST5 (mRNA) | LS174T | 2'-FL + TNF-α | Not Specified | Significant upregulation compared to TNF-α alone. | [2] |

| MUC2 (protein) | LS174T | 2'-FL + TNF-α | Not Specified | Enhanced expression confirmed by immunofluorescence. | [2] |

| GAL3ST2 (mRNA) | Human Goblet Cells | Pure 2'-FL | Not Specified | Significantly induced. | [3][4] |

| CHST5 (mRNA) | Human Goblet Cells | Pure 2'-FL | Not Specified | Significantly induced. | [3][4] |

Table 3: Effect of 2'-FL on Inflammatory Signaling in Intestinal Cells

| Pathway/Molecule | Cell Line/Model | Treatment | Effect | Reference |

| TLR4 (protein) | LS174T | 2'-FL + TNF-α | Significant decrease compared to TNF-α alone. | [2] |

| MyD88 (protein) | LS174T | 2'-FL + TNF-α | Significant decrease compared to TNF-α alone. | [2] |

| NF-κB (protein) | LS174T | 2'-FL + TNF-α | Significant decrease compared to TNF-α alone. | [2] |

| STAT3 phosphorylation | Mouse model of colitis | 2'-FL | Downregulated. | [5] |

| NLRP6 (mRNA) | Mouse model of colitis | 2'-FL | Upregulated. | [6] |

Core Signaling Pathways Modulated by this compound

2'-FL exerts its effects on IECs by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions.

Inhibition of TLR4 Signaling

2'-FL can attenuate inflammatory responses in IECs by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway, which is a key pathway activated by lipopolysaccharide (LPS) from Gram-negative bacteria.

Caption: Inhibition of the TLR4 signaling pathway by this compound.

Modulation of STAT3 Signaling

2'-FL has been shown to downregulate the phosphorylation of STAT3, a key transcription factor involved in inflammation and cell proliferation, thereby ameliorating colitis.

Caption: Modulation of the STAT3 signaling pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the interaction of 2'-FL with IECs.

Caco-2 Cell Culture and Transepithelial Electrical Resistance (TEER) Assay

Objective: To assess the effect of 2'-FL on the integrity of the intestinal epithelial barrier in vitro.

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Non-essential amino acids

-

Transwell® inserts (0.4 µm pore size)

-

EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes

-

This compound (2'-FL)

-

FITC-dextran (4 kDa)

Protocol:

-

Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO₂ humidified incubator.

-

Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 1 x 10⁵ cells/cm².

-

Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer, changing the medium every 2-3 days.

-

TEER Measurement:

-

Equilibrate the Transwell® plate at room temperature for 30 minutes.

-

Sterilize the "chopstick" electrodes with 70% ethanol and rinse with sterile PBS.

-

Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

-

Record the resistance (Ω). To calculate the TEER (Ω·cm²), subtract the resistance of a blank insert and multiply by the surface area of the insert.

-

-

2'-FL Treatment: Once a stable TEER reading is achieved (typically >300 Ω·cm²), treat the cells with the desired concentration of 2'-FL in the apical chamber.

-

Barrier Disruption (Optional): To model a compromised barrier, co-treat with an inflammatory stimulus such as TNF-α or LPS.

-

Monitoring Barrier Integrity: Measure TEER at regular intervals (e.g., 24, 48, 72 hours) post-treatment.

-

Paracellular Permeability Assay:

-

After the final TEER measurement, replace the apical medium with a solution containing FITC-dextran (1 mg/mL).

-

Incubate for 2-4 hours.

-

Collect samples from the basolateral chamber and measure the fluorescence intensity using a plate reader (excitation: 490 nm, emission: 520 nm).

-

Calculate the apparent permeability coefficient (Papp).

-